molecular formula C11H12ClF2NO B1463161 2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide CAS No. 1179059-55-2

2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide

Cat. No. B1463161
M. Wt: 247.67 g/mol
InChI Key: SZEMVUWHJWLLPV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide is a chemical compound with the CAS Number: 19064-26-7 and a molecular weight of 205.59 . It has a linear formula of C8H6ClF2NO .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters .


Physical And Chemical Properties Analysis

2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide is a solid compound . More detailed physical and chemical properties are not available from the current information.

Scientific Research Applications

Structural Analysis and Crystallography

Research on related chloroacetamide compounds has focused on their crystal structures, showcasing the importance of intermolecular interactions, such as hydrogen bonding, in determining their solid-state arrangements. For example, studies on various chloroacetamide derivatives reveal how molecular conformation and crystal packing are influenced by these interactions, contributing to our understanding of their physical and chemical properties (Saravanan et al., 2016) (Helliwell et al., 2011).

Spectroscopy and Computational Studies

The vibrational spectra and electronic properties of similar compounds have been characterized through spectroscopic methods and quantum mechanical studies. These analyses help in understanding the photochemical and thermochemical behaviors of chloroacetamide derivatives, potentially informing their applications in fields like dye-sensitized solar cells due to their light harvesting efficiency and non-linear optical (NLO) activity (Mary et al., 2020).

Potential Biomedical Applications

While your request specifically excludes drug use and dosage information, it's worth noting that the structural motifs present in chloroacetamide compounds, including those similar to your compound of interest, are often explored for their potential in medicinal chemistry. Research includes the synthesis of novel compounds and their evaluation for various biological activities, underscoring the relevance of chloroacetamide derivatives in developing new therapeutic agents (Mphahlele et al., 2017).

Materials Science and Photovoltaic Applications

Some chloroacetamide derivatives have been studied for their applicability in photovoltaic systems, indicating their potential use as photosensitizers in dye-sensitized solar cells. This research demonstrates the versatility of chloroacetamide compounds in various scientific and technological domains, highlighting their potential in energy conversion and storage technologies (Mary et al., 2020).

Safety And Hazards

The safety information available indicates that 2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide has the GHS07 pictogram, with the signal word “Warning”. The hazard codes are H302, H312, and H332, and the precautionary statements are P260, P270, P280, P402 + P404 .

properties

IUPAC Name

2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO/c1-7(15-11(16)6-12)5-8-9(13)3-2-4-10(8)14/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEMVUWHJWLLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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